molecular formula C15H13ClN4 B1610567 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine CAS No. 18091-89-9

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Cat. No. B1610567
CAS RN: 18091-89-9
M. Wt: 284.74 g/mol
InChI Key: GWSXDWFXNVOIIC-UHFFFAOYSA-N
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Description

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a chemical compound with the molecular formula C15H13ClN4 . It is also known as 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one Hydrazone .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine can be represented by the SMILES string ClC1=CC (C (C2=CC=CC=C2Cl)=NCC (NN)=N3)=C3C=C1 . The InChI key for this compound is VTGZNHLCFHSBQH-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Analysis

  • 7-Chloro-2-hydrazino-5-phenyl-3H-1, 4-benzodiazepine has been synthesized through the reaction with hydrazine, leading to various crystalline derivatives. These derivatives have been studied using X-ray analysis, revealing structural similarities and differences with other benzodiazepines, which may explain differences in pharmacological activities (Kamiya, Wada, & Nishikawa, 1973).

Radiochemical Synthesis

  • This compound has been utilized in the synthesis of radio-labeled benzodiazepines, like 8-Chloro-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine-1-14C, which is important for radiochemical studies (Hayashi et al., 1974).

Chemical Behavior and Reactions

  • Anomalous chemical behavior was observed in the reaction of 7-chloro-2-hydrazono-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine with sodium acetate and 1,1′-carbonyldiimidazole, leading to unexpected products. This highlights the compound's unique reactivity and potential for diverse chemical applications (Banks, Hawi, & Digenis, 1991).

Protonation Studies

  • The crystal structures of various benzodiazepines, including derivatives of 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine, were determined to understand their protonation sites. This information is crucial for developing new pharmaceutical compounds (Herrnstadt, Mootz, Wunderlich, & Möhrle, 1979).

Electrochemical Reduction

  • The compound has been studied in electrochemical reduction processes, revealing its potential in electrochemical applications, such as quantitative drug determination in various media (Thomas, Vílchez, Crovetto, & Thomas, 1987).

Anticonvulsant Synthesis

Synthesis of Novel Derivatives

  • The compound plays a crucial role in the synthesis of various new benzodiazepine derivatives, which have implications in the development of pharmaceuticals and chemical research (Meguro & Kuwada, 1973).

properties

IUPAC Name

(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14(19-13)20-17/h1-8H,9,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSXDWFXNVOIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495999
Record name 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

CAS RN

18091-89-9
Record name 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione and hydrazine hydrate is allowed to stand for 72 hours at about 25° C. After evaporation of the ethanol, the solid products obtained are recrystallized from methylene chloride-benzene to give 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine of melting point 204°-207° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3.4 parts of 2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine dihydrochloride in 60 parts by volume of methanol is added 1.25 parts of 80% hydrazine hydrate. The suspension is stirred for 40 minutes, diluted with water and extracted with methylene chloride. The extract is washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent. The residue is recrystallized from a mixture of methylene chloride and benzene to give 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine as colorless prisms. Melting point: around 170° C (browning), 202° C to 204° C (decomposition).
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2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine dihydrochloride
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Synthesis routes and methods III

Procedure details

Thus obtained 2-benzylmercapto-7-chloro-5-phenyl-3H-1,4-benzodiazepine (4 parts) is dissolved in 100 parts by volume of a mixture of methanol and tetrahydrofuran (1:1) and 10 parts by volume of hydrazine hydrate is added thereto. After being left standing overnight at room temperature, the reaction mixture is poured into water and extracted with chloroform. The chloroform layer is washed with water and dried over sodium sulfate. Evaporation of the solvent affords 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine. Recrystallization from a mixture of chloroform and benzene gives colorless crystals. M.P. 203°-205° C (decomposition). Thus obtained product is identical with the product prepared in Examples 1 and 9.
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2-benzylmercapto-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Synthesis routes and methods IV

Procedure details

To a solution of 2 parts of 7-chloro-2-methylmercapto-5-phenyl-3H-1,4-benzodiazepine in 70 parts by volume of ethanol is added 5 parts by volume of 80% hydrazine hydrate and the mixture is allowed to stand at room temperature for 3 days. After evaporation of the solvent, a small amount of water is added to the residue, whereby 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is obtained as crystals. Recrystallization from a mixture of methylene chloride and benzene gives crystals. Melting point; 175° C (browning), 205° C to 207° C (decomposition).
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7-chloro-2-methylmercapto-5-phenyl-3H-1,4-benzodiazepine
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Synthesis routes and methods V

Procedure details

To a solution of 2.9 parts of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione in a mixture of 2.5 parts by volume of dimethylsulfoxide and 100 parts by volume of ethanol is added 5 parts by volume of 80% hydrazine hydrate, and the mixture is allowed to stand for 24 hours. After evaporation of the solvent under reduced pressure, the residue is diluted with water, followed by extraction with methylene chloride. The methylene chloride layer is dried over sodium sulfate and the solvent is evaporated. Treatment of the residue with benzene gives 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine. Recrystallization from a mixture of methylene chloride and benzene gives crystals melting at 205° C to 207° C (decomposition) which are confirmed to be identical with the product prepared in Examples 1 and 9.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
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7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 3
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7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 4
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 5
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 6
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Citations

For This Compound
8
Citations
K MEGURO, Y KUWADA - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
reaction with hydrazine hydrate in X methanol in the presence of an acid cat—C5H5 0/CGH5 0/alyst at room temperature. III gave I" ii-“7 II’a positive ninhydrin test (yellowish brown) and …
Number of citations: 28 www.jstage.jst.go.jp
目黒寛司, 桑田胖 - Chemical and Pharmaceutical Bulletin, 1973 - jlc.jst.go.jp
2-Hydrazino-1, 4-benzodiazepine derivatives, III and X, were synthesized from the corresponding 2-amino derivatives Ia and Ib, respectively. It was found, on the other hand, that the …
Number of citations: 2 jlc.jst.go.jp
神谷和秀, 和田喜一, 西川正夫 - Chemical and Pharmaceutical Bulletin, 1973 - jlc.jst.go.jp
7-Chloro-2-hydrazino-5-phenyl-3H-1, 4-benzodiazepine was synthesized by the reaction of 2-amino-7-chloro-5-phenyl-3H-1, 4-benzodiazepine with hydrazine. The compound was, …
Number of citations: 2 jlc.jst.go.jp
K KAMIYA, Y WADA, M NISHIKAWA - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
Crystals of III Recrystallization from ethyl acetate gave colourless plates or pillars, mp 226–227. Anal. Calcd. for C, H, N., Cl: C, 65.20; H, 3.76; N, 19.01. Found: C, 65.30; H, 3.48; N, …
Number of citations: 25 www.jstage.jst.go.jp
N Hayashi, K Shinozaki, S Kato… - Journal of Labelled …, 1974 - Wiley Online Library
8‐Chloro‐6‐phenyl‐4H‐s‐triazolo [4,3‐a] [1,4] benzodiazepine (D‐40TA)‐1‐ 14 C (V‐ 14 C) was synthesized by the reaction of formic acid‐ 14 C with 7‐chloro‐2‐hydrazino‐5‐phenyl‐…
N Manjunatha - 2012 - search.proquest.com
The 1, 4-benzodiazepine nucleus is a privileged structure in medicinal chemistry as they display tranquilizing, muscle-relaxant, anti-convulsant and sedative effects. Today many …
Number of citations: 0 search.proquest.com
ME Derieg, RI Fryer, LH Sternbach - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
The reactions of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide have been investigated. In the case of hydrazine, a benzodiazepine was obtained, and some of …
Number of citations: 6 pubs.rsc.org
T Saied, ML Efrit, Y Fort, C Comoy - ChemistrySelect, 2020 - Wiley Online Library
The synthesis of fused heterocycles containing several heteroatoms such as benzoxadiazepine and benzotriazocine scaffolds is considered as a complicated task due to their complex …

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